![molecular formula C10H16ClNO2 B1477181 3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one CAS No. 2092102-45-7](/img/structure/B1477181.png)
3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one
Overview
Description
3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one, also known as 3-Cl-1-POP, is an organic compound belonging to the family of heterocyclic compounds. It is a member of the azaspirocyclic family of compounds and is found in several different types of plants. 3-Cl-1-POP has been widely studied in recent years due to its potential applications in a variety of scientific and medical fields.
Scientific Research Applications
Synthesis of Spirocyclic Compounds
This compound is a type of spirocyclic oxetane, which are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They can be used in the synthesis of other complex spirocyclic compounds .
Drug Discovery
Spirocyclic oxetanes such as this compound were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They can be used in drug discovery projects, particularly those that require a substituent that enables higher binding affinities to certain active sites .
Enzyme Interaction Studies
This compound could be used in studies involving the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is over-expressed in cancer cell lines . The compound’s oxetane group offers the hydrogen bonding capacity necessary for efficient binding to the His194 residue of NQO1 .
Antiviral and Antiretroviral Research
Although the details are not specified, this compound is listed under “Other antivirals and antiretrovirals” on a chemical standards website . This suggests potential applications in the research of antiviral and antiretroviral drugs.
Safety and Hazards
properties
IUPAC Name |
3-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-4-1-9(13)12-5-2-10(3-6-12)7-14-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICLGLPQTXJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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